![molecular formula C19H15ClN4O4 B11468386 4-(4-chlorophenyl)-1-methyl-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468386.png)
4-(4-chlorophenyl)-1-methyl-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex heterocyclic compound. It belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities. This compound features a pyrrolopyrimidine core substituted with chlorophenyl and nitrophenyl groups, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3-nitrobenzylamine in the presence of a base can form an intermediate, which is then cyclized using a suitable catalyst to yield the desired pyrrolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. For instance, it may inhibit protein kinases by competing with ATP for binding to the kinase domain, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrano[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer properties.
Thieno[3,2-d]pyrimidine: Used in the development of pharmaceuticals due to its bioactive properties.
Uniqueness
4-(4-CHLOROPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H15ClN4O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methyl-6-(3-nitrophenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C19H15ClN4O4/c1-22-15-10-23(13-3-2-4-14(9-13)24(27)28)18(25)16(15)17(21-19(22)26)11-5-7-12(20)8-6-11/h2-9,17H,10H2,1H3,(H,21,26) |
InChI Key |
GATBETPIDIOQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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